molecular formula C15H11FN2O2 B594721 3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile CAS No. 1254177-52-0

3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile

Cat. No.: B594721
CAS No.: 1254177-52-0
M. Wt: 270.263
InChI Key: KRWYWVJGEDWEIB-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile is an organic compound that features both fluorine and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of Propanenitrile: The nitrated product is then subjected to a reaction with a suitable nitrile precursor, such as 3-bromopropanenitrile, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Reduction: The major product is 3-(4-Fluorophenyl)-2-(4-aminophenyl)propanenitrile.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and fluorine groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-2-(3-nitrophenyl)propanenitrile
  • 3-(4-Fluorophenyl)-2-(4-chlorophenyl)propanenitrile
  • 3-(4-Fluorophenyl)-2-(4-aminophenyl)propanenitrile

Uniqueness

3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile is unique due to the presence of both fluorine and nitro groups, which can significantly affect its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-(4-nitrophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-14-5-1-11(2-6-14)9-13(10-17)12-3-7-15(8-4-12)18(19)20/h1-8,13H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWYWVJGEDWEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857060
Record name 3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254177-52-0
Record name 3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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